molecular formula C5H7NS B050589 Tetrahydrothiophene-2-carbonitrile CAS No. 112212-94-9

Tetrahydrothiophene-2-carbonitrile

Cat. No.: B050589
CAS No.: 112212-94-9
M. Wt: 113.18 g/mol
InChI Key: WCHCAJNRBFUGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C5H7NS and its molecular weight is 113.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Tetrahydrothiophene-2-Carbonitriles : Through the addition of 2-tert-butyl-thioacrylonitrile to different olefins, including N-phenyl maleic imide and maleic anhydride, tetrahydrothiophene-2-carbonitriles were successfully synthesized (Döpp & Libera, 1983).

  • Anodic Cyanation of Tetramethylthiophene : The electrooxidation of tetramethylthiophene, in the presence of sodium cyanide, led to the production of various derivatives including 2,5-dihydro-5-methoxy-2,3,4,5-tetramethylthiophene-2-carbonitrile (Yoshida, Takeda, & Minagawa, 1991).

  • Electropolymerization of Tetrathiophene : A study focused on the electropolymerization of tetrathiophene, examining various solvents and conditions, which is relevant for film formation in electronic and optoelectronic materials (Sarac, Evans, Serantoni, & Cunnane, 2003).

  • Corrosion Inhibition : Derivatives of tetrahydrothiophene carbonitrile, specifically [2,2′:5′,2″-terthiophene]-5-carbonitrile, showed effective inhibition of carbon steel corrosion in acidic solutions, providing insights into corrosion resistance mechanisms (Bedair, Fouda, Ismail, & Mostafa, 2018).

  • Dyes and Pigments : Certain tetrahydrothiophene derivatives were used in the synthesis of azo dyes, showcasing their utility in coloration and fastness properties on textiles (Sabnis & Rangnekar, 1989).

  • Pharmaceutical Applications : Optically active tetrahydrothiophenes, synthesized via organocatalytic domino reactions, have potential applications in biochemistry, pharmaceutical science, and nanoscience (Brandau, Maerten, & Jørgensen, 2006).

  • Antitumor Activities : A 2-aminothiophene derivative demonstrated potential anti-proliferative activity against human cancer cell lines, highlighting its potential in cancer research and treatment (Ferreira et al., 2018).

  • Hydrodesulfurization Reactions : Studies on the reactions of tetrahydrothiophene with Mo(110) surfaces have provided insights into hydrodesulfurization, a key process in petroleum refining (Roberts & Friend, 1986).

Safety and Hazards

According to the safety data sheet, Tetrahydrothiophene-2-carbonitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist, or gas, and ensure adequate ventilation .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of Tetrahydrothiophene-2-carbonitrile could be in the development of new compounds with desired properties and applications in various fields .

Biochemical Analysis

Biochemical Properties

Tetrahydrothiophene-2-carbonitrile plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-studied. Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Properties

IUPAC Name

thiolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHCAJNRBFUGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549188
Record name Thiolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112212-94-9
Record name Thiolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrothiophene-2-carbonitrile
Reactant of Route 2
Tetrahydrothiophene-2-carbonitrile
Reactant of Route 3
Tetrahydrothiophene-2-carbonitrile
Reactant of Route 4
Tetrahydrothiophene-2-carbonitrile
Reactant of Route 5
Tetrahydrothiophene-2-carbonitrile
Reactant of Route 6
Tetrahydrothiophene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.